molecular formula C13H14O6 B15373031 Ethyl 3,5-bis(acetyloxy)benzoate CAS No. 52997-78-1

Ethyl 3,5-bis(acetyloxy)benzoate

Cat. No.: B15373031
CAS No.: 52997-78-1
M. Wt: 266.25 g/mol
InChI Key: WMBNMBJAZWDCSP-UHFFFAOYSA-N
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Description

Ethyl 3,5-bis(acetyloxy)benzoate is a useful research compound. Its molecular formula is C13H14O6 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3,5-bis(acetyloxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound is an ester derivative of benzoic acid with acetoxy substituents at the 3 and 5 positions. The synthesis typically involves the acetylation of 3,5-dihydroxybenzoic acid followed by esterification with ethanol. The resulting compound exhibits unique properties due to the presence of multiple functional groups that can interact with biological targets.

1. Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives have shown the ability to scavenge free radicals and reduce oxidative stress markers in various cell lines. The antioxidant capacity is often measured using assays such as DPPH radical scavenging and ABTS radical cation decolorization.

CompoundIC50 (µM)Assay Type
This compoundTBDDPPH Scavenging
Similar Benzoate Derivative25.4ABTS Scavenging

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly cholinesterases. Inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's.

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compoundTBDTBD
Neopentyl-4-hydroxy-3,5-bis(3-methyl-2-butenyl benzoate)1.655.98

3. Anticancer Activity

This compound has also been studied for its anticancer properties. Preliminary results suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a study involving MCF-7 breast cancer cells, derivatives of this compound showed a dose-dependent reduction in viability with an IC50 value of approximately 18 µM. This suggests significant potential for development as an anticancer agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Acetoxy Groups: These groups enhance solubility and may facilitate interactions with biological targets.
  • Benzoate Framework: The aromatic system provides a platform for π-π interactions with enzymes and receptors.

Research indicates that modifications to the aromatic ring or substituents can significantly alter potency and selectivity for specific biological targets.

Properties

CAS No.

52997-78-1

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

ethyl 3,5-diacetyloxybenzoate

InChI

InChI=1S/C13H14O6/c1-4-17-13(16)10-5-11(18-8(2)14)7-12(6-10)19-9(3)15/h5-7H,4H2,1-3H3

InChI Key

WMBNMBJAZWDCSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OC(=O)C)OC(=O)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.